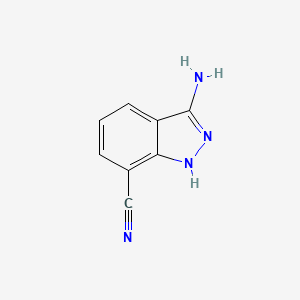![molecular formula C13H20N2 B1324644 [3-(3-苯基吡咯烷-1-基)丙基]胺 CAS No. 924845-33-0](/img/structure/B1324644.png)
[3-(3-苯基吡咯烷-1-基)丙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .科学研究应用
Drug Discovery
Pyrrolidine derivatives, including “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticonvulsant Activity
Some pyrrolidine derivatives have shown anticonvulsant activity . For instance, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and tested for their anticonvulsant activity .
Antinociceptive Activity
Pyrrolidine derivatives have also been studied for their antinociceptive (pain-relieving) properties . This makes them potential candidates for the development of new analgesics.
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, which include “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine”, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Activity
Pyrrolone and pyrrolidinone derivatives have also shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.
Antidepressant Activity
Some pyrrolidinone derivatives have shown antidepressant activity . This suggests that they could be used in the development of new antidepressant drugs.
Cognitive Function Improvement
A study has shown that a pyrrolidine derivative improved cognitive function in ischemic brain injury in rat models . This suggests that “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” could potentially be used in the treatment of cognitive impairments.
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have shown anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs.
作用机制
Target of Action
It is known that phenylpyrrolidine derivatives can interact with multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment development .
Mode of Action
One of the expected mechanisms of action is the “neurotransmitter antagonist”, which is related to a nootropic effect . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to phenylpyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [3-(3-Phenylpyrrolidin-1-yl)propyl]amine may also influence a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
In silico data showed neuroprotective features of a similar compound, which were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine. For instance, the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBNKZIXYWKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


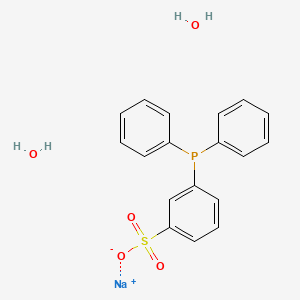

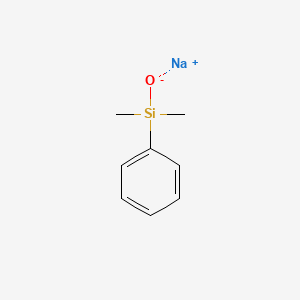
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
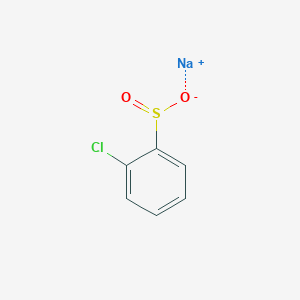

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)

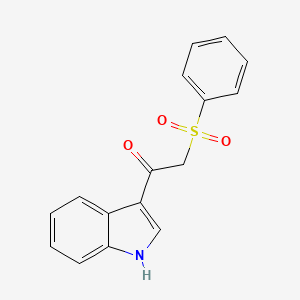


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
